molecular formula C26H28O16 B11186696 3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one CAS No. 142905-18-8

3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B11186696
CAS No.: 142905-18-8
M. Wt: 596.5 g/mol
InChI Key: YNMFDPCLPIMRFD-UHFFFAOYSA-N
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Description

3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is a flavonoid glycoside compound. It is known for its antioxidant properties and is found in various plants. This compound is a derivative of quercetin, a well-known flavonoid, and is often studied for its potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves the glycosylation of quercetin. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of quercetin are protected using suitable protecting groups.

    Glycosylation: The protected quercetin is then reacted with a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, in the presence of a catalyst like silver carbonate or boron trifluoride etherate.

    Deprotection: The protecting groups are removed to yield the final glycosylated product.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as plants rich in quercetin glycosides. The extraction process includes:

    Plant Material Processing: The plant material is dried and ground.

    Extraction: The ground material is extracted using solvents like ethanol or methanol.

    Purification: The extract is purified using techniques such as column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters of the original compound.

Scientific Research Applications

3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Studied for its antioxidant properties and potential as a natural antioxidant in various formulations.

    Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.

    Industry: Used in the development of natural health products and supplements.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: The parent flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with comparable biological activities.

    Rutin: A glycoside of quercetin with similar health benefits.

Uniqueness

3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to its aglycone quercetin.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMFDPCLPIMRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142905-18-8
Record name Quercetin 3-xylosyl-(1->6)-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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